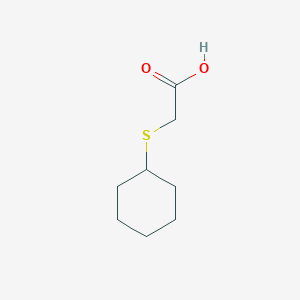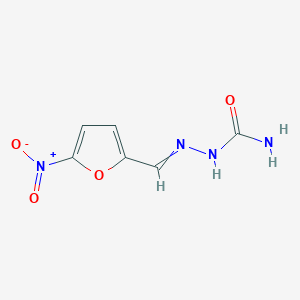![molecular formula C9H16N2O2 B7820082 1-[(Isopropyl)aminocarbonyl]-4-piperidone](/img/structure/B7820082.png)
1-[(Isopropyl)aminocarbonyl]-4-piperidone
Vue d'ensemble
Description
1-[(Isopropyl)aminocarbonyl]-4-piperidone is a chemical compound with the molecular formula C9H16N2O2. It contains a piperidone ring substituted with an isopropylaminocarbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(Isopropyl)aminocarbonyl]-4-piperidone can be synthesized through a multi-step process. One common method involves the reaction of 4-piperidone with isopropyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Isopropyl)aminocarbonyl]-4-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidone derivatives.
Applications De Recherche Scientifique
1-[(Isopropyl)aminocarbonyl]-4-piperidone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Isopropyl)aminocarbonyl]-4-piperidone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, leading to changes in their activity .
Comparaison Avec Des Composés Similaires
4-Piperidone: A precursor in the synthesis of 1-[(Isopropyl)aminocarbonyl]-4-piperidone.
Isopropyl isocyanate: A reagent used in the synthesis of the compound.
N-Substituted piperidones: Compounds with similar structures but different substituents on the piperidone ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-oxo-N-propan-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)10-9(13)11-5-3-8(12)4-6-11/h7H,3-6H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICTUOXICSIICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
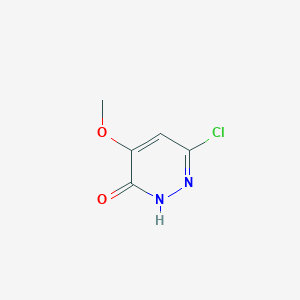

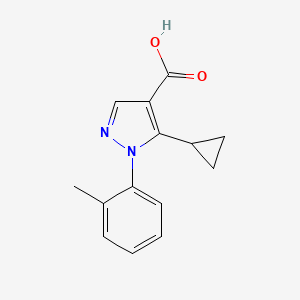
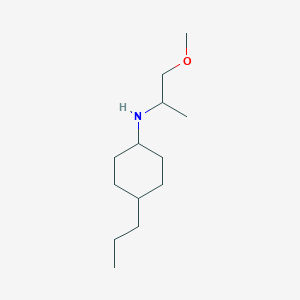
amine](/img/structure/B7820034.png)
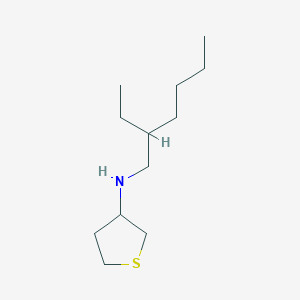
![(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7820046.png)
![(2-Methylpentyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7820049.png)
![1-(1,3-Benzothiazol-2-YL)-N-[(3-methylphenyl)methyl]methanamine](/img/structure/B7820050.png)
![3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B7820071.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol](/img/structure/B7820074.png)
![2-{2-[(4-Ethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B7820078.png)
